cyclic N-Acetylserotonin glucuronide

描述

属性

IUPAC Name |

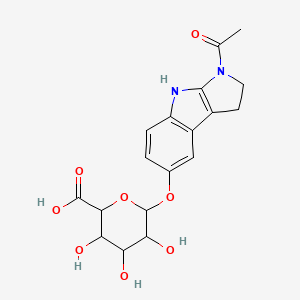

6-[(3-acetyl-2,4-dihydro-1H-pyrrolo[2,3-b]indol-7-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O8/c1-7(21)20-5-4-9-10-6-8(2-3-11(10)19-16(9)20)27-18-14(24)12(22)13(23)15(28-18)17(25)26/h2-3,6,12-15,18-19,22-24H,4-5H2,1H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHEUSGDHJNTOLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C1NC3=C2C=C(C=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学研究应用

Sleep Disorders

Cyclic N-acetylserotonin glucuronide has shown promise in the treatment of sleep disorders. Melatonin and its metabolites, including cyclic NAS, are known to influence circadian rhythms and improve sleep quality.

- Case Study : A study demonstrated that cyclic NAS administration improved sleep latency and duration in animal models, suggesting its potential as a therapeutic agent for insomnia .

Neuropsychiatric Disorders

Research indicates that melatonergic compounds can alleviate symptoms associated with neuropsychiatric disorders such as depression and anxiety. Cyclic NAS may play a role in modulating serotonin levels in the brain.

- Case Study : In a clinical trial, patients with major depressive disorder exhibited improved mood and reduced anxiety symptoms after treatment with melatonergic agents that include cyclic NAS as a metabolite .

Metabolic Diseases

This compound has been implicated in metabolic processes, particularly concerning insulin sensitivity and glucose metabolism.

- Case Study : Animal studies showed that cyclic NAS enhances insulin sensitivity, suggesting its potential utility in managing conditions like Type 2 diabetes .

Antioxidant Activity

The antioxidant properties of this compound are being explored for their protective effects against oxidative stress-related diseases.

- Research Findings : Cyclic NAS demonstrated significant free radical scavenging activity in vitro, indicating its potential role in protecting against neurodegenerative diseases like Alzheimer's .

Metabolism and Pharmacokinetics

Understanding the metabolism of this compound is essential for assessing its pharmacological effects. The compound is primarily metabolized by cytochrome P450 enzymes, which facilitate its conjugation with glucuronic acid.

Key Metabolic Pathways

| Pathway | Enzyme Involved | Outcome |

|---|---|---|

| Glucuronidation | UGT1A6 | Formation of cyclic NAS |

| Hydroxylation | CYP1A2 | Formation of hydroxymelatonin |

作用机制

The mechanism by which cyclic N-Acetylserotonin glucuronide exerts its effects involves its interaction with melatonin receptors and its role in the regulation of melatonin metabolism. The compound may influence circadian rhythms and sleep-wake cycles by modulating melatonin levels in the body. Molecular targets include melatonin receptors and enzymes involved in melatonin metabolism.

相似化合物的比较

Key Research Findings

Diagnostic Utility: this compound, in combination with other metabolites, achieves 94.8% sensitivity and 96.0% specificity for GDM prediction .

Microbiota-Metabolite Axis : Linear N-acetylserotonin glucuronide is depleted in microbiota-rich environments, while cyclic forms may bypass microbial modulation .

Fungal Redox Homeostasis : Accumulation in gsh2Δ mutants highlights its role in compensating for glutathione deficiency .

准备方法

Background on Cyclic N-Acetylserotonin Glucuronide

- Chemical Identity: this compound (C18H20N2O8, molecular weight 392.4 g/mol) is a glycoside derivative formed by conjugation of glucuronic acid to N-acetylserotonin, typically at hydroxyl groups, producing a cyclic structure.

- Biological Relevance: It is a metabolite involved in melatonin metabolism pathways, identified in mammalian systems such as mouse urine, indicating its physiological relevance as a detoxification and excretion product.

General Synthetic Strategy: Glycosylation via Glucuronidation

The core preparation method of this compound involves enzymatic or chemical glucuronidation, where a glucuronic acid donor is coupled to N-acetylserotonin.

Glycosyl Donors and Activation

- Glucuronate Donors: Commonly used donors include methyl 2,3,4-tri-O-acetyl-D-glucopyranosyluronate bromide and trichloroacetimidate derivatives of glucuronic acid. These donors facilitate the formation of glycosidic bonds with hydroxyl groups on the acceptor molecule.

- Activation Methods: Lewis acids such as zinc bromide or boron trifluoride etherate (BF3·Et2O) catalyze the glycosylation reaction, activating the anomeric carbon of the glucuronate donor to react with nucleophilic hydroxyl groups on N-acetylserotonin or its derivatives.

Selectivity and Protecting Groups

Specific Preparation Methods for this compound

While direct synthetic protocols for this compound are less commonly detailed, methodologies can be inferred and adapted from related glucuronide syntheses and metabolic studies:

Enzymatic Glucuronidation

- In Vivo and In Vitro Metabolism: Studies in mice have demonstrated the formation of this compound as a major metabolite, suggesting enzymatic conjugation by UDP-glucuronosyltransferases (UGTs).

- Experimental Approach: Incubation of N-acetylserotonin with liver microsomes or recombinant UGT enzymes in the presence of UDP-glucuronic acid leads to glucuronide formation, which can be isolated and characterized.

Chemical Synthesis

- Stepwise Glycosylation: Chemical synthesis involves coupling N-acetylserotonin with activated glucuronate donors under Lewis acid catalysis.

- Example Protocol: Using methyl 2,3,4-tri-O-acetyl-D-glucopyranosyluronate bromide as donor and zinc bromide as catalyst, the glycosylation proceeds at the hydroxyl position of N-acetylserotonin, followed by deprotection steps to yield the glucuronide.

- Cyclic Formation: The cyclic glucuronide structure may form spontaneously or through controlled intramolecular cyclization during or after glycosylation, depending on hydroxyl positioning and reaction conditions.

Comparative Data on Glycosylation Yields and Conditions

*Yields are reported for related glucuronides such as morphine and resveratrol derivatives, indicating potential ranges for this compound.

Research Findings and Analytical Characterization

- Metabolomic Studies: Identification of this compound in mouse urine confirms its formation in vivo and supports enzymatic glucuronidation pathways.

- Analytical Techniques: Thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and mass spectrometry (MS) are standard for monitoring synthesis and purity.

- Deconjugation Studies: Use of β-glucuronidase enzymes to confirm glucuronide linkages by hydrolyzing the conjugate back to N-acetylserotonin.

- Structural Confirmation: Nuclear magnetic resonance (NMR) and X-ray crystallography (where available) validate the cyclic glucuronide structure.

Notes on Challenges and Optimization

- Low Yield and Selectivity: Chemical glucuronidation can suffer from low yields and formation of anomeric mixtures; protecting group strategy and catalyst choice are critical to improve outcomes.

- Complexity of Cyclic Formation: Achieving the cyclic glucuronide form may require precise control of reaction conditions or enzymatic catalysis to favor intramolecular cyclization.

- Scale-Up Potential: Schmidt trichloroacetimidate methodology offers improved yields and scalability for complex glucuronides, potentially applicable to this compound.

常见问题

Q. How can cyclic N-acetylserotonin glucuronide (c-NAS-Gluc) be reliably detected and quantified in biological matrices?

- Methodological Answer : c-NAS-Gluc is best detected using high-resolution liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) or ultra-performance liquid chromatography (UPLC)-MS. For example, in urine metabolomic studies, reversed-phase chromatography with hydrophilic interaction liquid chromatography (HILIC) columns improves retention and separation of polar glucuronides . Derivatization techniques, such as trimethylsilylation (TMS), can enhance sensitivity for structural confirmation . Quantification requires isotope-labeled internal standards (e.g., deuterated analogs) to correct for matrix effects .

Q. What are the primary metabolic pathways leading to c-NAS-Gluc formation?

- Methodological Answer : c-NAS-Gluc is a secondary metabolite derived from melatonin (MEL) and serotonin. In mice, MEL undergoes CYP1A2-mediated 6-hydroxylation, followed by glucuronidation via UDP-glucuronosyltransferases (UGTs) to form 6-hydroxymelatonin glucuronide. When CYP1A2 is deficient (e.g., in Cyp1a2-null mice), MEL is alternatively metabolized via N-acetylation and glucuronidation to yield c-NAS-Gluc . In humans, serotonin is hydroxylated to 5-hydroxyindoleacetate, which is glucuronidated or sulfated, with c-NAS-Gluc observed in carcinoid tumors .

Q. How do interspecies differences impact c-NAS-Gluc abundance in metabolic studies?

- Methodological Answer : Mice predominantly conjugate 6-hydroxymelatonin with glucuronic acid (75–88% of total MEL metabolites), while humans favor sulfation. In Cyp1a2-null mice, c-NAS-Gluc increases by ~195% due to compensatory phase II metabolism . Conversely, human studies report c-NAS-Gluc as a minor metabolite unless UGT1A1/1A7 activity is upregulated, as seen in certain cancers or metabolic disorders . Researchers must validate species-specific enzyme expression (e.g., qPCR for UGT isoforms) when extrapolating findings .

Advanced Research Questions

Q. What experimental strategies resolve structural ambiguity in c-NAS-Gluc isomers?

- Methodological Answer : Cyclic ion mobility spectrometry-mass spectrometry (cIMS-MS) separates isomeric glucuronides by collision cross-section (CCS) differences. For example, acyl vs. O-/N-glucuronides can be differentiated using derivatization (e.g., TMSI) followed by Bayesian analysis of isotopic patterns . Nuclear magnetic resonance (NMR) with 2H-enriched tracers further resolves positional isomers, such as distinguishing glucuronidation at the indole vs. acetyl group .

Q. How can c-NAS-Gluc serve as a biomarker for gestational diabetes mellitus (GDM)?

- Methodological Answer : In urine metabolomics, c-NAS-Gluc was identified as a potential GDM biomarker through untargeted LC-MS profiling and multivariate analysis (PCA/PLS-DA). Its elevation in GDM patients correlates with impaired tryptophan metabolism. Validation requires longitudinal cohorts, ROC analysis (AUC >0.97 reported), and cross-platform reproducibility testing (e.g., comparing LC-MS vs. NMR quantification) . Confounding factors, such as diet-induced changes in gut microbiota (which modulate tryptophan catabolism), must be controlled .

Q. What mechanisms explain contradictory reports on c-NAS-Gluc's antioxidant activity?

- Methodological Answer : In fungal mutants (e.g., gsh2Δ), c-NAS-Gluc accumulates extracellularly and exhibits antioxidant properties via radical scavenging, as shown in DPPH assays . However, in mammalian systems, its polarity limits cellular uptake, reducing intracellular efficacy. Discrepancies arise from model-specific redox environments (e.g., fungal vs. hepatic systems) and assay sensitivity (e.g., extracellular vs. intracellular ROS measurement). Redox activity should be confirmed using electron paramagnetic resonance (EPR) and compared to known antioxidants (e.g., glutathione) .

Q. How do UGT polymorphisms affect c-NAS-Gluc pharmacokinetics in disease models?

- Methodological Answer : UGT1A1*28 (associated with Gilbert’s syndrome) reduces glucuronidation capacity, increasing systemic exposure to aglycones like N-acetylserotonin. In irinotecan-treated patients, UGT1A1 deficiency elevates toxic SN-38 (active metabolite) but decreases SN-38 glucuronide, a pattern analogous to c-NAS-Gluc dynamics. Researchers should genotype UGT1A1/1A7/1A10 in study cohorts and use hepatic microsomes or recombinant enzymes to quantify isoform-specific activity .

Data Contradictions and Validation Strategies

- Contradiction : Species-specific phase II metabolism (e.g., mice vs. humans) may lead to overestimation of c-NAS-Gluc’s physiological relevance in human trials if extrapolated from murine data .

- Resolution : Use humanized CYP1A2/UGT mouse models or primary hepatocytes to bridge interspecies gaps.

- Contradiction : c-NAS-Gluc’s role as a GDM biomarker vs. its presence in healthy controls .

- Resolution : Establish population-specific reference ranges and adjust for confounders (e.g., BMI, gestational age).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。